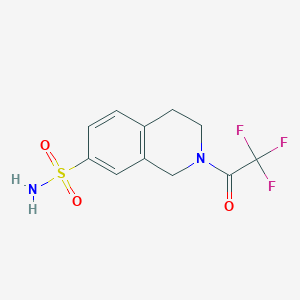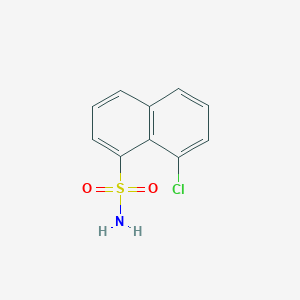
8-Chloronaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloronaphthalene-1-sulfonamide is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.7 g/mol. This compound is characterized by the presence of a chlorine atom at the 8th position of the naphthalene ring and a sulfonamide group at the 1st position. It is used in various fields of research and industry due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 8-Chloronaphthalene-1-sulfonamide can be achieved through several methods. One common approach involves the direct synthesis from thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another efficient method involves the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds .
Analyse Des Réactions Chimiques
8-Chloronaphthalene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiols, amines, and sodium sulfinates . For instance, the oxidative coupling of thiols and amines can produce structurally diverse sulfonamides in a single step . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organosulfur compounds, which have significant roles in pharmaceuticals, agrochemicals, and polymers . In the pharmaceutical industry, sulfonamides are known for their antibacterial, anticancer, antitumor, anti-inflammatory, and HIV protease inhibitory activities . Additionally, this compound is used in the development of new materials and as a reagent in organic synthesis .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
8-Chloronaphthalene-1-sulfonamide can be compared with other similar compounds such as sulfenamides, sulfinamides, and other sulfonamides . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example, sulfenamides are widely used as vulcanization accelerators in the rubber industry, while sulfonamides are primarily known for their pharmaceutical applications . The unique combination of a chlorine atom and a sulfonamide group in this compound distinguishes it from other related compounds.
Propriétés
Formule moléculaire |
C10H8ClNO2S |
|---|---|
Poids moléculaire |
241.69 g/mol |
Nom IUPAC |
8-chloronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C10H8ClNO2S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H2,12,13,14) |
Clé InChI |
OIUXSCGLVHLXMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)N)C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


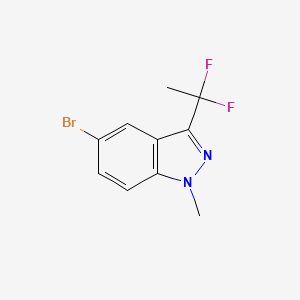

![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
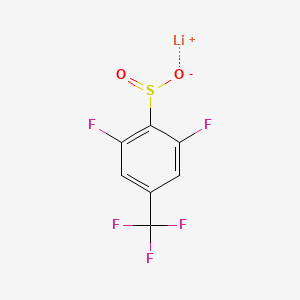

![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
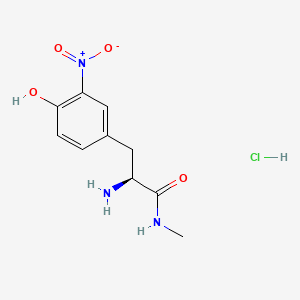
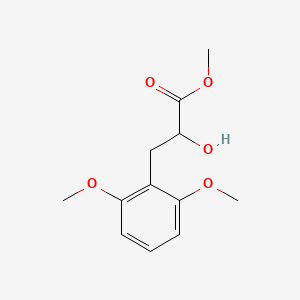
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)


